molecular formula C11H5Cl3F3NO2S B1408309 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride CAS No. 1858251-52-1

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride

Cat. No.: B1408309
CAS No.: 1858251-52-1
M. Wt: 378.6 g/mol
InChI Key: TWMGIEXDKKSTBK-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a pyrrole ring substituted with a sulfonyl chloride group and a phenyl ring that is further substituted with dichloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. This intermediate undergoes diazotization followed by a Sandmeyer reaction to introduce the sulfonyl chloride group. The final step involves cyclization to form the pyrrole ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Functionalized Phenyl Derivatives: Formed through coupling reactions.

Scientific Research Applications

One effective method includes the reaction of 2,6-dichloro-4-trifluoromethyl aniline with pyrrole derivatives under acidic conditions to yield the sulfonyl chloride derivative. This method has been documented to produce high yields while maintaining structural integrity.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly as a building block for biologically active molecules. Its ability to inhibit specific enzymes or receptors makes it a candidate for anti-cancer therapies and other therapeutic areas.

Case Study: Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant anti-tumor activity against breast cancer cells. A study demonstrated that the introduction of this sulfonyl chloride into various drug candidates improved their efficacy and selectivity in targeting cancer cells.

Agrochemicals

In agrochemical applications, this compound serves as an intermediate in the synthesis of insecticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests.

Case Study: Insecticidal Properties

Ethiprole, derived from this compound, acts as a potent insecticide by blocking GABA-regulated chloride channels in insects. This mechanism has been utilized to develop effective pest control solutions in agriculture.

Materials Science

The unique properties of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride also extend to materials science, where it is used in the development of advanced polymers and coatings due to its thermal stability and chemical resistance.

Case Study: Polymer Development

Incorporating this compound into polymer matrices has shown improved mechanical properties and resistance to environmental degradation, making it suitable for applications in coatings and protective materials.

Mechanism of Action

The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various organic reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymerization in material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride is unique due to its combination of a pyrrole ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride (CAS Number: 259175-24-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is C11H6Cl2F3NC_{11}H_6Cl_2F_3N, and it exhibits properties typical of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the dichloro and trifluoromethyl groups contributes to its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
Target CompoundPseudomonas aeruginosa32

Anticancer Activity

Several studies have explored the anticancer potential of similar pyrrole derivatives. For example, compounds with structural similarities have been observed to inhibit cancer cell proliferation in vitro, particularly against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Case Study: Anticancer Activity

A study tested a derivative of the target compound against MCF-7 cells and reported an IC50 value of 2.3 µg/mL, indicating potent anticancer activity when compared to doxorubicin (IC50 = 3.23 µg/mL) .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole derivatives has been extensively studied to optimize their biological activities. Researchers have identified key structural features that enhance potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and cellular uptake
Sulfonyl ChlorideEnhances reactivity towards nucleophiles

Toxicological Studies

While exploring the therapeutic potentials, it is crucial to assess the toxicity profiles of these compounds. Preliminary toxicological evaluations suggest that certain derivatives exhibit low toxicity in mammalian cell lines, indicating a favorable therapeutic index.

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F3NO2S/c12-7-4-6(11(15,16)17)5-8(13)10(7)18-3-1-2-9(18)21(14,19)20/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMGIEXDKKSTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142525
Record name 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-52-1
Record name 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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